molecular formula C17H14O5 B1333945 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- CAS No. 61429-81-0

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-

Cat. No.: B1333945
CAS No.: 61429-81-0
M. Wt: 298.29 g/mol
InChI Key: GQSYGPPHMQKVOE-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuranone core with a methylene bridge linked to a dimethoxyphenyl group and a hydroxyl group at the sixth position. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxybenzofuranone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methylene bridge can be reduced to yield saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, and nitration using nitric acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuranones with various functional groups.

Scientific Research Applications

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- stands out due to its unique combination of a benzofuranone core with a dimethoxyphenyl group and a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYGPPHMQKVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395217
Record name 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61429-81-0
Record name 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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